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Executive Summary
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant

attention in cardiovascular research for its potent antiarrhythmic and cardioprotective

properties.[1][2][3] Structurally similar to the calcium channel blocker diltiazem, JTV-519's

primary mechanism of action is distinct, focusing on the stabilization of the cardiac ryanodine

receptor (RyR2).[1] This technical guide provides an in-depth overview of JTV-519,

consolidating key quantitative data, detailing experimental protocols, and visualizing its core

mechanisms to support its application in cardiac arrhythmia research.

Core Mechanism of Action: RyR2 Stabilization
The fundamental cause of many cardiac arrhythmias is dysfunctional intracellular calcium

(Ca²⁺) handling by cardiomyocytes.[4] A key contributor is the diastolic leakage of Ca²⁺ from

the sarcoplasmic reticulum (SR) through "leaky" RyR2 channels.[4][5] This leakage can lead to

delayed afterdepolarizations (DADs), which are abnormal depolarizations that can trigger

arrhythmias.[6]

JTV-519 exerts its primary therapeutic effect by directly targeting and stabilizing the RyR2

channel.[1] It binds to the RyR2 complex, locking it in its closed state during diastole.[1] This

action effectively plugs the diastolic Ca²⁺ leak, preventing the spontaneous Ca²⁺ sparks and

waves that can initiate arrhythmogenic events.[1]
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The role of the accessory protein calstabin2 (also known as FKBP12.6) in the action of JTV-

519 has been a subject of investigation. Some studies suggest that in pathological states like

heart failure, RyR2 becomes PKA-hyperphosphorylated, leading to the dissociation of

calstabin2, which destabilizes the channel.[7] In this context, JTV-519 is believed to enhance

the binding affinity of calstabin2 back to the RyR2 complex, thereby restoring its stability.[8][9]

[10] However, other research indicates that JTV-519 can suppress spontaneous Ca²⁺ release

and inhibit RyR2 activity even in the absence of calstabin2, suggesting a direct effect on the

channel.[2][11][12]
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JTV-519 stabilizes the RyR2 channel, preventing diastolic Ca2+ leak.

Quantitative Data Presentation
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The efficacy of JTV-519 has been quantified across various experimental models. The following

tables summarize these findings.

Table 1: In Vitro Effects on Cardiomyocytes and SR
Vesicles

Parameter
Model
System

Condition Treatment Result Citation

SR Ca²⁺

Leakage

HL-1

Cardiomyocyt

es

Hypoxia (1%

O₂)

1 µM JTV-

519

35%

reduction in

Ca²⁺ leak

[13][14]

SR Ca²⁺

Leakage

HL-1

Cardiomyocyt

es

Control (12%

O₂)

1 µM JTV-

519

52%

reduction in

Ca²⁺ leak

[13][14]

RyR2 Gene

Expression

HL-1

Cardiomyocyt

es

Control (12%

O₂)

1 µM JTV-

519

89% increase

in RyR2 gene

expression

[13][14]

Ca²⁺ Spark

Frequency

Murine

Cardiomyocyt

es

Ouabain-

induced

1 µM JTV-

519

Significant

decrease in

Ca²⁺ spark

frequency

[4][5]

[³H]ryanodine

binding
Rat RyR2 N/A 50 µM K201

Increased

EC₅₀ for Ca²⁺

activation

from 180 nM

to 260 nM

[2]

I(K.ACh)

Inhibition

Guinea-pig

atrial cells

Carbachol-

induced
JTV-519

IC₅₀ of 0.12

µM
[15]

I(K.ACh)

Inhibition

Guinea-pig

atrial cells

Adenosine-

induced
JTV-519

IC₅₀ of 2.29

µM
[15]
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Table 2: Electrophysiological and Anti-Arrhythmic
Effects in Animal Models
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Parameter
Model
System

Condition Treatment Result Citation

Sustained AF

Episodes

Canine

Sterile

Pericarditis

Atrial Pacing

0.03

mg/kg/min

JTV-519

Reduced

from 4.2 ± 2.9

to 0 ± 0

episodes (P <

0.01)

[16]

Atrial

Effective

Refractory

Period

(AERP)

Canine

Sterile

Pericarditis

Pacing at

200ms

0.03

mg/kg/min

JTV-519

Prolonged

from 123 ± 18

to 143 ± 14

ms (P < 0.01)

[16]

Atrial

Effective

Refractory

Period

(AERP)

Canine

Sterile

Pericarditis

Pacing at

300ms

0.03

mg/kg/min

JTV-519

Prolonged

from 127 ± 18

to 151 ± 12

ms (P < 0.01)

[16]

Atrial

Effective

Refractory

Period

(AERP)

Canine

Sterile

Pericarditis

Pacing at

400ms

0.03

mg/kg/min

JTV-519

Prolonged

from 132 ± 13

to 159 ± 9 ms

(P < 0.01)

[16]

Cardiac

Function

Mice with

Myocardial

Infarction

Post-MI JTV-519

Increased

Ejection

Fraction to

45.8% (vs.

31.1% in

placebo)

[8]

Exercise-

induced

Arrhythmias

Calstabin-

2+/- Mice
Exercise

0.5 mg/kg/hr

JTV-519

Significantly

fewer

arrhythmias

[9]

Stretch-

induced VF

Rabbit Hearts Mechanical

Stretch

1 µmol/L JTV-

519

Abolished

stretch-

induced

[17]
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acceleration

of Ventricular

Fibrillation

Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details key methodologies used

in the study of JTV-519.

Cardiomyocyte Isolation and Calcium Imaging
This protocol is adapted from studies investigating Ca²⁺ leak in isolated murine

cardiomyocytes.[4]

Cell Isolation: Adult FVB/N mice are heparinized and anesthetized. Hearts are rapidly

excised and subjected to Langendorff perfusion with a Ca²⁺-free solution, followed by

enzymatic digestion (e.g., with collagenase and protease) to isolate ventricular

cardiomyocytes.

Solutions: Cells are superfused with Tyrode's solution containing (in mmol/L): 136 NaCl, 5

KCl, 3 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[4]

Calcium Imaging:

Cardiomyocytes are loaded with a fluorescent Ca²⁺ indicator (e.g., Fura-4F AM).

Cells are electrically field-stimulated at a defined frequency (e.g., 1 Hz).

A confocal microscope is used in line-scan mode to record intracellular Ca²⁺ transients

and spontaneous Ca²⁺ release events (sparks and waves) during steady-state pacing and

in periods of prolonged diastole.

Drug Application: JTV-519 (e.g., 1 µmol·L⁻¹) is added to the superfusion solution to assess

its effects on Ca²⁺ handling. Ouabain (e.g., 100 µmol·L⁻¹) can be used to induce SR Ca²⁺

overload and leak.[4]
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Experimental Workflow: Cardiomyocyte Ca2+ Imaging

Pharmacological Intervention

Start:
Mouse Heart

Langendorff Perfusion
(Ca2+-free solution)

Enzymatic Digestion
(Collagenase)

Isolate Ventricular
Cardiomyocytes

Load with Ca2+
Indicator (e.g., Fura-4F)

Superfuse with
Tyrode's Solution

Electrical Field
Stimulation (1 Hz)

Add Inducer
(e.g., Ouabain)

Add Treatment
(JTV-519)

Confocal Line-Scan
Imaging

Analyze Ca2+ Transients,
Sparks, and Waves

End

Click to download full resolution via product page

Workflow for isolating cardiomyocytes and assessing Ca2+ dynamics.
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Canine Model of Atrial Fibrillation
This protocol is based on a canine sterile pericarditis model used to evaluate the anti-AF

effects of JTV-519.[16]

Model Induction: Sterile pericarditis is induced in dogs to create a substrate for atrial

fibrillation (AF). This inflammatory model promotes the electrical remodeling that facilitates

AF.

Electrophysiological Study:

Under anesthesia, multipolar electrode catheters are positioned in the atria.

Baseline parameters are measured, including atrial effective refractory period (AERP) and

intra-atrial conduction time.

AF/atrial flutter is induced using rapid atrial pacing. The number and duration of sustained

(>30 sec) episodes are recorded.

Drug Infusion: A continuous intravenous infusion of JTV-519 is administered at a specified

dose (e.g., 0.03 mg/kg/min).[16]

Post-Drug Evaluation: After a stabilization period, the electrophysiological study is repeated.

The inducibility of AF/flutter and changes in AERP and conduction time are compared to

baseline values to determine the drug's efficacy.

[³H]Ryanodine Binding Assay
This biochemical assay directly measures the interaction of compounds with the RyR2 channel.

[2][11]

Preparation of SR Microsomes: Sarcoplasmic reticulum vesicles are isolated from cardiac

tissue (e.g., rat ventricle) or from HEK-293 cells engineered to express RyR2.

Binding Reaction:

A reaction mixture is prepared containing SR microsomes, [³H]ryanodine (a radioligand

that binds to the open state of the RyR2 channel), and varying concentrations of free Ca²⁺.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12890053/
https://pubmed.ncbi.nlm.nih.gov/12890053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1896290/
https://portlandpress.com/biochemj/article/404/3/431/41855/K201-JTV519-suppresses-spontaneous-Ca2-release-and
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8050390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The assay is performed in the presence and absence of JTV-519 (K201).

Quantification: After incubation, the mixture is filtered through glass fiber filters to separate

bound from free [³H]ryanodine. The radioactivity retained on the filters is measured using

liquid scintillation counting.

Analysis: The data are used to determine how JTV-519 affects the Ca²⁺-dependent

activation of ryanodine binding, providing insight into its effect on the channel's open

probability. An increase in the EC₅₀ for Ca²⁺ activation indicates that JTV-519 stabilizes the

closed state of the channel.[2]

Conclusion and Future Directions
JTV-519 hemifumarate is a potent RyR2 stabilizing agent with demonstrated efficacy in

reducing the arrhythmogenic substrate of diastolic SR Ca²⁺ leak. Its ability to suppress atrial

and ventricular arrhythmias in various preclinical models makes it a valuable tool for research

and a promising candidate for therapeutic development.[3][16]

Future research should focus on:

Developing derivatives with higher specificity for RyR2 to minimize potential off-target effects

on other ion channels.[18]

Clarifying the precise binding site of JTV-519 on the RyR2 macromolecular complex.

Conducting further clinical trials to establish its safety and efficacy in patient populations with

conditions like atrial fibrillation and heart failure.[19]

This guide provides a foundational resource for scientists aiming to leverage JTV-519 in their

research to better understand and combat cardiac arrhythmias.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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